N-Hydroxy-4-methylbenzenesulfonamide

Carbonic anhydrase inhibition Zinc enzyme inhibitor N-hydroxysulfonamide SAR

Researchers needing a validated negative control for carbonic anhydrase II assays face inconsistent potency from generic N-hydroxysulfonamides. N-Hydroxy-4-methylbenzenesulfonamide (CAS 1593-60-8) solves this with its precisely characterized weak inhibition profile: • Ki ~65,000 nM against hCA II - >2,500-fold weaker than unsubstituted parent, ensuring no dominant CA II binding. • Ki ~51,000 nM against hCA I and ~65,000 nM against MMP-1 - balanced dual inhibition for pathway probing. • Halogen-free scaffold with high synthetic yield (87.5%), ideal for hit-to-lead optimization. Supplied at ≥98% purity, stored and shipped under recommended conditions to ensure batch-to-batch reproducibility.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 1593-60-8
Cat. No. B178281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-methylbenzenesulfonamide
CAS1593-60-8
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NO
InChIInChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(10,11)8-9/h2-5,8-9H,1H3
InChIKeyXMJJPCJUQLGGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-methylbenzenesulfonamide – Structural Identity & Procurement


N-Hydroxy-4-methylbenzenesulfonamide (CAS 1593-60-8, MF: C₇H₉NO₃S, MW: 187.22 g/mol) is an N-hydroxysulfonamide derivative bearing a para-methyl substituent on the phenyl ring [1]. This compound belongs to the Piloty’s acid structural class, characterized by the –SO₂NHOH zinc-binding group, which confers dual inhibitory activity against carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) [2]. The para-methyl substitution distinguishes it from the parent N-hydroxybenzenesulfonamide (Piloty’s acid) and from other halogen-substituted analogs, producing a unique profile of enzymatic potency, physicochemical properties, and synthetic accessibility that is not interchangeable with other members of the N-hydroxysulfonamide family [3].

N-Hydroxy-4-methylbenzenesulfonamide – Why Generic Substitution Fails


The N-hydroxysulfonamide class exhibits extreme sensitivity of biological potency to aryl ring substitution. The para-methyl analog (CAS 1593-60-8) displays a Ki of ~51,000–65,000 nM against human carbonic anhydrase isoforms I and II, representing a >2,500-fold loss in potency compared to the unsubstituted parent compound (Ki = 26 nM against CA II) and a >3,400-fold loss compared to the 4-fluoro congener (Ki = 19 nM against CA II) [1][2]. This para-substituent-dependent potency cliff means that procurement of a generic “N-hydroxysulfonamide” without precise specification of the aryl substitution pattern will yield a compound with dramatically different biological activity. Conversely, the para-methyl compound retains micromolar MMP inhibitory activity comparable to the 4-chloro analog (Ki ≈ 65,000–70,000 nM against collagenase), making it a useful tool where balanced CA/MMP dual inhibition is desired without the high CA potency that would dominate the pharmacological readout [3]. Generic substitution therefore carries a high risk of experimental irreproducibility and erroneous structure–activity conclusions.

N-Hydroxy-4-methylbenzenesulfonamide – Quantitative Differentiation


Carbonic Anhydrase II Inhibition vs. Unsubstituted Parent

N-Hydroxy-4-methylbenzenesulfonamide (CAS 1593-60-8) inhibits human carbonic anhydrase II (hCA II) with a Ki of approximately 65,000 nM, representing a >2,500-fold reduction in potency compared to the unsubstituted parent, N-hydroxybenzenesulfonamide (Piloty's acid), which exhibits a Ki of 26 nM against the same isoform under identical assay conditions [1][2]. The 4-fluoro analog is even more potent (Ki = 19 nM), yielding a >3,400-fold differential relative to the 4-methyl compound [3]. This profound potency cliff demonstrates that the para-methyl substituent is strongly disfavored for CA II binding, likely due to steric or electronic interference with the active-site zinc coordination geometry.

Carbonic anhydrase inhibition Zinc enzyme inhibitor N-hydroxysulfonamide SAR

Carbonic Anhydrase I Inhibition Compared to 4-Fluoro Analog

Against human carbonic anhydrase I (hCA I), N-hydroxy-4-methylbenzenesulfonamide exhibits a Ki of 51,000 nM, which is within ~3.4-fold of the 4-fluoro congener (Ki = 15,000 nM) [1][2]. This contrasts sharply with the CA II data, where the 4-fluoro analog is >3,400-fold more potent. The differential isoform selectivity profile (CA I vs. CA II) is thus strongly modulated by the para substituent: the 4-methyl group confers a relatively balanced CA I/CA II potency ratio (~0.78), whereas the 4-fluoro analog shows a highly skewed ratio (~790-fold preference for CA II).

Carbonic anhydrase I Isoform selectivity N-hydroxysulfonamide

MMP-1 Inhibition: Equivalent to 4-Chloro Congener

N-Hydroxy-4-methylbenzenesulfonamide inhibits human interstitial collagenase (MMP-1) with a Ki of approximately 65,000 nM, which is statistically indistinguishable from the 4-chloro analog (Ki = 70,000 nM) under identical assay conditions [1][2]. Both compounds are roughly equipotent against MMP-1 and CA II, consistent with the Scozzafava & Supuran (2000) finding that N-hydroxysulfonamides RSO₂NHOH inhibit MMPs in the micromolar range via the SO₂NHOH zinc-binding group [3]. The 4-methyl and 4-chloro substituents therefore appear to exert similar electronic effects on MMP-1 binding, whereas they diverge sharply in their CA II potency profiles.

Matrix metalloproteinase Collagenase inhibition Dual CA/MMP inhibitor

Synthetic Accessibility: Optimized One-Step Protocol

N-Hydroxy-4-methylbenzenesulfonamide is synthesized from p-toluenesulfonyl chloride and hydroxylamine hydrochloride in a methanol/water solvent mixture using magnesium oxide as base, affording the product as a white solid in 87.5% isolated yield at room temperature . This protocol, disclosed in patent CN105418632 (2016), provides a robust, scalable route that avoids the need for chromatographic purification. The para-methyl group enhances crystallinity (mp 126–128 °C) relative to the unsubstituted analog, facilitating isolation and improving batch-to-batch consistency for procurement .

N-hydroxysulfonamide synthesis Piloty's acid derivative p-Toluenesulfonyl chloride

HNO Donor Potential: Class-Level Evidence

N-Hydroxy-4-methylbenzenesulfonamide belongs to the Piloty's acid structural class, whose members are established HNO (nitroxyl) donors under physiological conditions. The rate of HNO release from N-hydroxysulfonamides is modulated by the nature and position of aromatic substituents [1][2]. While direct kinetic data for the 4-methyl analog are not yet published, studies on ortho-substituted Piloty's acid derivatives demonstrate that electron-donating groups slow HNO liberation, whereas electron-withdrawing groups accelerate it [2]. The para-methyl group (σₚ = −0.17) is weakly electron-donating and is therefore predicted to confer a moderate HNO release rate intermediate between the unsubstituted parent (slow release at pH 7.4) and the 4-fluoro or 4-nitro analogs (rapid release).

Nitroxyl donor Piloty's acid derivative Cardiovascular pharmacology

N-Hydroxy-4-methylbenzenesulfonamide – Application Scenarios


Negative Control for CA II Inhibition Studies

With a Ki of ~65,000 nM against hCA II (>2,500-fold weaker than the unsubstituted parent), the 4-methyl analog serves as an ideal negative control compound in CA II enzymatic assays. It retains the core N-hydroxysulfonamide zinc-binding pharmacophore but lacks the potency that would otherwise dominate the assay window [1]. This enables researchers to discriminate between CA-II-dependent and CA-II-independent effects of N-hydroxysulfonamide-based compounds.

Dual CA I/MMP-1 Inhibitor

The compound exhibits near-equivalent inhibition of hCA I (Ki = 51,000 nM) and MMP-1 (Ki = 65,000 nM), providing a balanced dual-inhibition profile unique among the para-substituted N-hydroxysulfonamides [1][2]. This makes it the preferred scaffold for probing biological pathways where simultaneous, moderate inhibition of both metalloenzyme families is desired without the dominance of high-affinity CA II binding that characterizes the 4-fluoro and unsubstituted analogs.

Halogen-Free N-Hydroxysulfonamide for SAR Campaigns

For drug discovery programs where halogen atoms are disfavored due to metabolic liability, environmental persistence, or synthetic complexity, the 4-methyl analog provides MMP-1 inhibitory potency equivalent to the 4-chloro congener (Ki = 65,000 vs. 70,000 nM) [2]. This equivalence, combined with its halogen-free composition and high synthetic yield (87.5%), positions it as the preferred starting scaffold for hit-to-lead optimization of halogen-free MMP inhibitors .

HNO Donor SAR Comparator

The para-methyl substituent (σₚ = −0.17) fills a specific electronic niche in Piloty's acid-derived HNO donor libraries that is distinct from the more extensively studied halogen, nitro, and trifluoromethyl analogs [1]. Incorporating this compound into HNO release kinetic screens enables a more complete mapping of the Hammett relationship governing substituent effects on HNO liberation rate, addressing a current gap in the published SAR literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.